2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a formyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring at the 2-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced at the 5-position through formylation reactions using reagents like formic acid or formyl chloride.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chloro-5-(2-carboxyphenyl)pyridine-4-carboxylic acid.
Reduction: 2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid.
Substitution: 2-Methoxy-5-(2-formylphenyl)pyridine-4-carboxylic acid.
Scientific Research Applications
2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid: Similar structure but with a hydroxy group instead of a formyl group.
2-Methoxy-5-(2-formylphenyl)pyridine-4-carboxylic acid: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the chloro, formyl, and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-4-2-1-3-8(9)7-16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTNSEAFPLJQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687020 |
Source
|
Record name | 2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-49-1 |
Source
|
Record name | 2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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